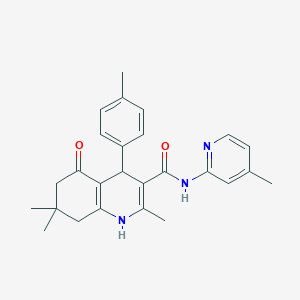
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
TAK-659 exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in tumor cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. However, TAK-659 has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK. Another area of focus is the use of TAK-659 in combination with other drugs to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in various diseases.
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. TAK-659 has the potential to be a valuable tool for the treatment of various diseases, and further research is needed to fully understand its potential.
合成法
The synthesis of TAK-659 involves a multistep process that includes the reaction of 4-methylpyridin-2-amine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
特性
製品名 |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H29N3O2 |
分子量 |
415.5 g/mol |
IUPAC名 |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O2/c1-15-6-8-18(9-7-15)23-22(25(31)29-21-12-16(2)10-11-27-21)17(3)28-19-13-26(4,5)14-20(30)24(19)23/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31) |
InChIキー |
DKWCCLVQFXCVGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)




